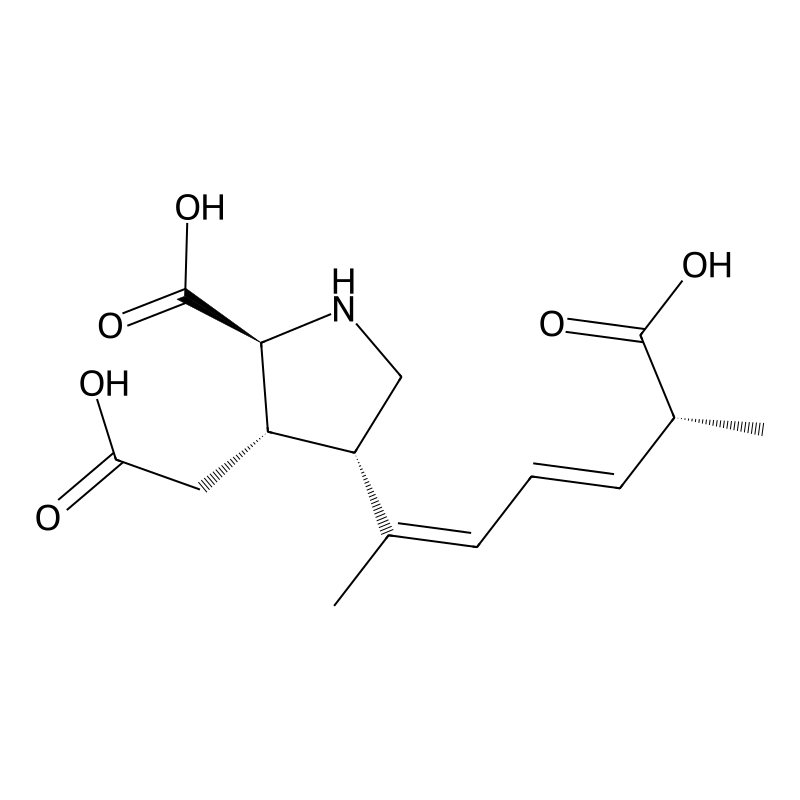

Domoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water

Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene.

Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Domoic acid (DA) is a naturally occurring neurotoxin produced by certain species of marine diatoms, primarily those belonging to the genus Pseudo-nitzschia []. While it poses a significant threat to human health through shellfish consumption (causing Amnesic Shellfish Poisoning), DA is also an intriguing molecule with potential research applications. Here, we explore two key areas of scientific research involving domoic acid:

Understanding Harmful Algal Blooms (HABs)

Domoic acid production is associated with harmful algal blooms (HABs) – large-scale growths of toxin-producing algae. Research on DA helps scientists understand the factors that trigger and sustain HABs. This knowledge is crucial for:

- Monitoring and prediction: By studying the environmental conditions that influence DA production in Pseudo-nitzschia species, researchers can develop better models to forecast HAB events []. This allows for early warnings and mitigation strategies to protect public health and the seafood industry.

- Ecological impact: DA can have cascading effects on marine ecosystems, harming fish, birds, and mammals that consume contaminated prey []. Research on DA helps scientists assess the ecological impact of HABs and develop strategies to manage these events.

Exploring Domoic Acid's Biological Properties

Despite its toxic nature, DA possesses unique biological properties that have piqued scientific interest. Some research areas include:

- Mode of action: Studying how DA interacts with nerve cells and disrupts neurotransmission can provide insights into human neurological disorders and potentially lead to the development of new treatments [].

- Ecological role: DA might play a role in competition between different algal species. Research suggests it may act as an allelopathic compound, inhibiting the growth of competing phytoplankton []. Understanding this ecological role could improve our understanding of HAB dynamics.

Domoic acid is a naturally occurring neurotoxin produced primarily by certain marine algae, particularly species of the diatom Pseudo-nitzschia. It is an excitatory amino acid structurally related to glutamic acid and kainic acid, sharing similar properties that enable it to interact with glutamate receptors in the nervous system. Domoic acid was first isolated from the red alga Chondria armata in the 1970s and has since been identified in various marine organisms, including shellfish and fish, which accumulate it through their diet .

- Domoic acid acts as an excitatory neurotoxin by mimicking glutamate, a natural neurotransmitter in the brain.

- This disrupts normal nerve signaling and can lead to cell death in brain regions involved in memory and movement.

Domoic acid is characterized by its ability to induce excitotoxicity, a process where excessive stimulation of neurons leads to cell damage and death. This occurs primarily through its action on ionotropic glutamate receptors, particularly the N-Methyl-D-aspartate receptor subtype. Upon binding to these receptors, domoic acid facilitates calcium ion influx into cells, which can trigger a cascade of damaging intracellular events . The compound's interactions can prevent rapid desensitization of these receptors, further exacerbating excitotoxic effects .

Domoic acid exhibits significant biological activity as a neurotoxin. It has been implicated in Amnesic Shellfish Poisoning, a condition characterized by gastrointestinal and neurological symptoms such as nausea, vomiting, diarrhea, confusion, disorientation, and in severe cases, seizures and memory loss . The toxin's effects are particularly pronounced in sensitive populations, including older adults and individuals with pre-existing health conditions. Its ability to cross the blood-brain barrier varies, but it has been shown to cause severe damage to brain regions associated with memory and learning .

Domoic acid can be synthesized through both natural biosynthetic pathways and chemical methods. In nature, it is produced by the diatom genus Pseudo-nitzschia, where its biosynthesis involves several enzymatic steps starting from L-glutamic acid. Key enzymes identified include DabA (terpene cyclase), DabB (hypothetical protein), DabC (α-ketoglutarate-dependent dioxygenase), and DabD (CYP450). These enzymes facilitate the conversion of L-glutamic acid into various intermediates before forming domoic acid .

Chemically, synthetic routes have been developed that involve complex organic reactions such as Diels-Alder reactions followed by ozonolysis and deselenation processes to achieve the final structure of domoic acid .

Domoic acid's primary application is in research related to neurotoxicity and marine ecology. It serves as a model compound for studying excitotoxicity mechanisms in neuroscience. Additionally, monitoring domoic acid levels in seafood is crucial for public health safety due to its potential to cause poisoning outbreaks. Regulatory bodies conduct extensive testing of marine organisms to prevent human consumption of contaminated seafood .

Furthermore, understanding domoic acid's effects has implications for environmental monitoring and management of harmful algal blooms that lead to elevated toxin levels in marine ecosystems.

Studies investigating the interactions of domoic acid with neurotransmitter systems have revealed its potent excitatory effects on neurons. Research indicates that it can synergize with endogenous glutamate, enhancing excitotoxicity through combined action on various glutamate receptor subtypes . The distribution of glutamate receptors outside the central nervous system suggests potential peripheral effects that warrant further investigation into the broader implications of domoic acid exposure on human health and wildlife .

Domoic acid shares structural similarities with several other compounds known for their neurotoxic properties. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| Kainic Acid | Analogous to domoic acid; both are excitatory amino acids | Activates glutamate receptors; induces excitotoxicity | Causes similar neurological symptoms; less persistent than domoic acid |

| Glutamic Acid | Structural backbone similarity; primary neurotransmitter | Major excitatory neurotransmitter; normal physiological role | Non-toxic at physiological levels; excessive levels can lead to toxicity |

| Quinolinic Acid | Similarities in excitatory properties | NMDA receptor agonist; involved in neuroinflammation | Neurotoxic at high concentrations; implicated in neurodegenerative diseases |

Domoic acid is unique due to its specific biosynthetic origin from marine algae and its significant impact on both human health and marine life through bioaccumulation in food webs. Its persistence in aquatic environments during algal blooms poses additional risks compared to other compounds that may degrade more rapidly .

Genomic Organization in Diatom Species (Pseudonitzschia spp.)

The genomic architecture of domoic acid biosynthesis in Pseudonitzschia species reveals a highly conserved gene cluster organization across toxigenic strains [1] [2]. The domoic acid biosynthesis (dab) gene cluster spans approximately 8 kilobases and comprises four core genes: dabA (N-prenyltransferase), dabB (hypothetical protein), dabC (α-ketoglutarate-dependent dioxygenase), and dabD (cytochrome P450) [1] [2]. This compact genomic island represents an unusual example of metabolic gene clustering in diatoms, which typically do not exhibit such organization [1].

Table 1: Genomic Organization of Dab Genes in Pseudonitzschia Species

| Species | Genome Size (Mb) | Dab Cluster Size (kb) | Gene Organization | DA Production | GenBank Accession |

|---|---|---|---|---|---|

| Pseudonitzschia multiseries | 220 | 8 | dabA-dabB-dabC-dabD | High | MH202990 |

| Pseudonitzschia multistriata | Not specified | Similar to P. multiseries | dabA-dabB-dabC-dabD | High | Not specified |

| Pseudonitzschia australis | Not specified | Similar to P. multiseries | dabA-dabB-dabC-dabD | Very High | Not specified |

| Pseudonitzschia seriata | Not specified | Similar to P. multiseries | dabA-dabB-dabC-dabD | Moderate | Not specified |

| Pseudonitzschia pungens | Not specified | Not present | No dab cluster | Low/None | Not available |

| Pseudonitzschia delicatissima | Not specified | Not present | No dab cluster | Low/None | Not available |

The distribution pattern of dab genes among Pseudonitzschia species supports a "single acquisition, multiple independent losses" (SAMIL) evolutionary model [3] [4]. Chromosome-level genome analyses reveal putative breakpoints in syntenic regions where dab gene clusters are absent, suggesting independent gene loss events in non-toxigenic species [3]. The conservation of gene synteny and identical orientation across toxigenic species indicates a common ancestral acquisition event followed by subsequent losses in certain lineages [3].

Transcriptomic studies demonstrate that dab gene expression is tightly regulated and responsive to environmental conditions, particularly phosphate limitation and elevated carbon dioxide levels [1] [5]. Under domoic acid-inducing conditions, the cytochrome P450 gene (dabD) shows the highest fold change among all analyzed transcripts, highlighting its critical role in toxin biosynthesis [1]. The coordinated expression of dab genes supports their functional clustering and shared regulatory mechanisms [5].

Red Macroalgal (Chondria armata) Biosynthesis Gene Clusters

The genome sequencing of Chondria armata, the red macroalga from which domoic acid was first isolated, revealed a complex genomic architecture with multiple copies of the red algal domoic acid (rad) biosynthetic gene clusters [6] [7]. The 507-megabase genome contains at least four copies of the rad cluster, with three initially identified variants showing different degrees of functional integrity [6].

Table 2: Red Algae Kainoid Gene Clusters Comparison

| Species | Cluster Size (kb) | Gene Organization | Product | CYP450 Present | GenBank Accession |

|---|---|---|---|---|---|

| Chondria armata (rad1) | 7.9 | radA-radC-radD | Domoic acid/isodomoic acid B | Yes | OK169902 |

| Chondria armata (rad2) | 7.5 | radA-radC-radD (degraded) | Potentially non-functional | Degraded | OK169903 |

| Chondria armata (rad3) | 5.8 | radA-radC (no CYP450) | Potentially non-functional | No | OK169904 |

| Digenea simplex | Not specified | kabA-kabC | Kainic acid | No | QCC62382.1 |

| Palmaria palmata | Not specified | kabA-kabC | Kainic acid | No | Not specified |

| Grateloupia filicina | Not specified | kabA-kabC | Kainic acid | No | Not specified |

The rad1 cluster represents the functionally intact copy, containing complete coding regions for all three essential domoic acid biosynthetic genes: radA (N-prenyltransferase), radC (kainoid synthase), and radD (cytochrome P450) [6]. The rad2 cluster contains a degraded cytochrome P450 with premature stop codons, suggesting ongoing pseudogenization [6]. The rad3 cluster completely lacks the cytochrome P450 gene, further supporting the critical role of this enzyme in domoic acid versus kainic acid production [6].

The tetraploid nature of Chondria armata, evidenced by coverage analysis showing rad1 at nearly double the coverage of rad2 and rad3, indicates the presence of a collapsed paralog and supports the existence of all four expected genomic copies [6]. This genomic redundancy may provide evolutionary flexibility and robustness in toxin production capabilities.

Horizontal Gene Transfer Mechanisms in Marine Ecosystems

Phylogenetic analyses provide compelling evidence for horizontal gene transfer (HGT) as the primary mechanism underlying the acquisition of core kainoid biosynthetic genes in both diatoms and red algae [6] [8] [9]. The N-prenyltransferase and kainoid synthase enzymes form monophyletic clades across taxonomically distant organisms, a pattern inconsistent with vertical inheritance but strongly supportive of horizontal transfer [6].

Table 5: Horizontal Gene Transfer Evidence and Mechanisms

| Gene Type | Phylogenetic Pattern | Evolutionary Origin | Evidence | Distribution | Proposed Donor |

|---|---|---|---|---|---|

| N-prenyltransferase | Monophyletic across taxa | Horizontal gene transfer | Low similarity to algal proteins, bacterial-like structure | Sparse in diatoms/red algae | Unknown (possibly bacterial) |

| Kainoid synthase | Monophyletic across taxa | Horizontal gene transfer | Homology to bacterial enzymes (cefE) | Sparse in diatoms/red algae | Bacterial |

| Cytochrome P450 | Nested within taxonomic groups | Gene duplication/neofunctionalization | High similarity to native CYP450s | Widespread in respective lineages | Native algal enzymes |

The bacterial origin hypothesis is supported by structural homology between algal N-prenyltransferases and bacterial terpene cyclases, despite the unique N-prenylation reaction catalyzed by these enzymes [10] [11]. The kainoid synthase enzymes show closest homology to bacterial α-ketoglutarate-dependent oxidases, particularly deacetoxycephalosporin C synthase (cefE) from Streptomyces clavuligerus [6]. This bacterial enzyme performs penicillin to cephalosporin ring expansion, representing a mechanistically related cyclization reaction [6].

Marine environments provide numerous opportunities for horizontal gene transfer through various mechanisms including conjugation, transformation, and transduction [12] [13]. Studies demonstrate that algal exudates can promote bacterial conjugation by facilitating attachment and creating conditions conducive to genetic exchange [12]. The discovery that algal-bacterial interactions enhance plasmid transfer through type IV secretion systems highlights the potential for genetic material exchange in marine ecosystems [12].

Diatoms show particularly extensive evidence of horizontal gene acquisition, with approximately 3-5% of their proteome having bacterial origins [14]. This substantial bacterial gene content contributes to diatom ecological success by providing novel metabolic capabilities including urea cycle enzymes and proteorhodopsins [6]. Red algae similarly demonstrate significant horizontal gene transfer, with extremophilic species like Galdieria sulphuraria acquiring at least 5% of protein-coding genes through HGT [6].

Enzymatic Machinery Comparison: N-Prenyltransferases and Kainoid Synthases

The enzymatic machinery underlying domoic acid biosynthesis represents a remarkable example of biochemical innovation through the repurposing of existing protein folds for novel functions. Detailed structural and functional analyses reveal both conserved mechanisms and species-specific adaptations that contribute to the diversity of kainoid natural products.

Table 3: Enzymatic Machinery Comparison - N-Prenyltransferases

| Enzyme | Organism Type | Substrate Specificity | Primary Prenyl Donor | Product | Structural Fold | Mg2+ Requirement | Amino Acid Identity to DabA (%) |

|---|---|---|---|---|---|---|---|

| DabA (P. multiseries) | Diatom | High for L-Glu, modest for prenyl donors | Geranyl pyrophosphate (GPP) | N-geranyl-L-glutamic acid | Terpene cyclase-like | Yes | 100 |

| RadA (C. armata) | Red algae | Accepts both GPP and DMAPP | GPP and DMAPP | NGG and prekainic acid | Terpene cyclase-like | Yes | 54 |

| KabA (D. simplex) | Red algae | High for L-Glu | Dimethylallyl pyrophosphate (DMAPP) | Prekainic acid | Terpene cyclase-like | Yes | Lower than RadA |

The N-prenyltransferases represent the first committed step in kainoid biosynthesis and exemplify the evolutionary repurposing of the ubiquitous terpene cyclase fold for intermolecular prenylation reactions [10] [11]. Crystal structure analysis of DabA reveals distinct active site modifications that remodel the canonical magnesium-binding motif found in terpene cyclases [10]. The enzyme creates an elongated hydrophobic tunnel to accommodate the extended prenyl moiety while maintaining the basic catalytic mechanism [10].

DabA demonstrates high specificity for L-glutamate (Km = 21 mM) while showing modest promiscuity toward prenyl pyrophosphate donors (Km = 0.33 μM for GPP) [10]. The kinetic parameters align well with expected physiological concentrations, particularly considering the chloroplast localization where glutamate concentrations range from 14-74 mM [10]. RadA from Chondria armata shows broader substrate tolerance, accepting both GPP and DMAPP, which contrasts with the selectivity observed in DabA and suggests evolutionary adaptation to different metabolic contexts [6].

Table 4: Kainoid Synthases Comparison

| Enzyme | Organism Type | Primary Substrate | Major Product | Substrate Range | Active Site Volume (ų) | Cofactor Requirements | Amino Acid Identity to DabC (%) |

|---|---|---|---|---|---|---|---|

| DabC (P. multiseries) | Diatom | 7-carboxy-L-NGG | Isodomoic acid A | cNGG >> L-NGG | 262 | Fe2+, α-KG, ascorbate | 100 |

| RadC1 (C. armata) | Red algae | 7-carboxy-L-NGG | Isodomoic acid B | cNGG >> L-NGG | 208 | Fe2+, α-KG, ascorbate | 56 |

| DsKabC (D. simplex) | Red algae | Prekainic acid | Kainic acid | Prekainic acid only | 115 | Fe2+, α-KG, ascorbate | Lower |

| GfKabC (G. filicina) | Red algae | Prekainic acid | Kainic acid lactone | Prekainic acid only | Similar to DsKabC | Fe2+, α-KG, ascorbate | Lower |

The kainoid synthases catalyze the critical cyclization reaction that forms the characteristic pyrrolidine ring structure [15] [16]. These α-ketoglutarate-dependent dioxygenases deviate mechanistically from traditional hydroxylases by facilitating carbon-carbon bond formation rather than simple oxidation [15]. The enzymes require iron(II), α-ketoglutarate, and ascorbate for activity, following the canonical Fe/αKG oxidase mechanism [15].

Structural modeling reveals significant differences in active site architecture that correlate with substrate specificity [6] [16]. DabC possesses the largest active site volume (262 ų), enabling accommodation of the longer geranyl-derived substrates [6]. RadC1 shows intermediate volume (208 ų) while maintaining activity on domoic acid precursors [6]. The kainic acid-producing enzymes (DsKabC, GfKabC) have substantially smaller active sites (115 ų) that restrict substrate access to shorter dimethylallyl-derived precursors [6].

The product specificity differences between RadC1 and DabC provide insights into structure-function relationships. RadC1 primarily produces isodomoic acid B while DabC generates isodomoic acid A, representing distinct stereochemical outcomes from the same substrate [6]. This difference may reflect subtle active site variations that influence the cyclization mechanism and product stereochemistry [6].

Molecular dynamics simulations reveal that kainoid synthases with higher substrate promiscuity (such as GfKabC) exhibit more relaxed active site pockets and reduced electrostatic stabilization of intermediates [16]. The decreased ability to constrain substrate conformations allows alternative reaction pathways, resulting in broader product profiles [16]. Conversely, more selective enzymes like DabC and DsKabC form stronger π-cation interactions that stabilize specific intermediate conformations [16].

The cytochrome P450 enzymes (DabD and RadD) represent a distinct evolutionary category, showing phylogenetic clustering within their respective taxonomic groups rather than the monophyletic pattern observed for the core kainoid enzymes [6]. This pattern supports independent neofunctionalization events in diatoms and red algae, where native P450 enzymes were adapted for the specific oxidation of the geranyl side chain [6]. The low amino acid identity (24%) between DabD and RadD, despite their similar function, reinforces this convergent evolution hypothesis [6].

Purity

Physical Description

Color/Form

White solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302+H312+H332 (80.21%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Due to its structural resemblance to glutamic, aspartic and kainic acids, DOM was considered to produce excitotoxicity by similar mechanism(s). However, the latest evidence indicates differences in its mode of action from these excitatory agonists. /The authors/ propose that DOM induces toxicity via changes in intracellular concentration of Ca2+ ([Ca2+]i). ... DOM elevated [Ca2+]i in brain slices. Glucose deprivation and removal of Na+ from the Krebs-bicarbonate medium further elevated [Ca2+]i, suggesting a relationship between glucose metabolism (cell energy), Na+ and Ca2+ transfer across neuronal membrane. DOM-induced rise in [Ca2+]i was due to enhanced Ca2+ influx and its mobilization from the endoplasmic reticulum. In addition, diminished Ca2+-ATPase activity due to lack of ATP, and variable amounts and expression of calcium binding proteins (CaBP) appear to contribute to an elevation in [Ca2+]i in response to DOM. Most interestingly, DOM inhibited Ca2+ and calmodulin-stimulated adenylate cyclase activity in brain membranes, resulting in reduced level of cyclic AMP. Cyclic AMP is known to activate protein kinase A to enhance phosphorylation of Ca2+ channels, thereby, reducing Ca2+ influx to prevent the development of Ca2+ overload which is detrimental to neuronal cell function (neuroprotection). However, DOM reduced cyclic AMP level, diminishing the feedback control of cyclic AMP on Ca2+ influx via Ca2+ channels, thereby, allowing continuing enhanced Ca2+ influx, resulting in Ca2+ overload which adversely affects many intracellular processes to induce toxicity. Ca2+ and CaM-stimulated adenylate cyclase activity in brain is highly correlated with the acquisition and retention of memory in different organisms. Calcium binding proteins bind Ca2+ reversibly and provide intracellular Ca2+ buffering, thereby, protecting neuronal cell from damage by Ca2+ overload in response to DOM. DOM appears to interfere with the cross talk between Ca2+ and cyclic AMP which is necessary for neuronal cell function. ... DOM stimulates GLU release from synaptosomes and may produce some of its toxic effects via excess GLU in the neuronal synapse. In conclusion, DOM-induced neurodegeneration resulting in a loss of memory is mediated by Ca2+ overload, inhibition of Ca2+ and CaM-stimulated adenylate cyclase activity, and/or by the enhanced GLU release in rat brain.

Domoic acid (DA) is an excitatory amino acid analogue of kainic acid (KA) that acts via activation of glutamate receptors to elicit a rapid and potent excitotoxic response, resulting in neuronal cell death. Recently, DA was shown to elicit reactive oxygen species (ROS) production and induce apoptosis accompanied by activation of p38 mitogen-activated protein kinase (MAPK) in vitro. We have reported that WDR35, a WD-repeat protein, may mediate apoptosis in several animal models. In the present study, we administered DA to rats intraperitoneally, then used liquid chromatography/ion trap tandem mass spectrometry (LC-MS/MS) to identify and quantify DA in the brains of the rats and performed histological examinations of the hippocampus. We further investigated the potential involvement of glutamate receptors, ROS, p38 MAPK, and WDR35 in DA-induced toxicity in vivo. Our results showed that intraperitoneally administered DA was present in the brain and induced neurodegenerative changes including apoptosis in the CA1 region of the hippocampus. DA also increased the expression of WDR35 mRNA and protein in a dose- and time-dependent manner in the hippocampus. In experiments using glutamate receptor antagonists, the AMPA/KA receptor antagonist NBQX significantly attenuated the DA-induced increase in WDR35 protein expression, but the NMDA receptor antagonist MK-801 did not. In addition, the radical scavenger edaravone significantly attenuated the DA-induced increase in WDR35 protein expression. Furthermore, NBQX and edaravone significantly attenuated the DA-induced increase in p38 MAPK phosphorylation. In summary, /these/ results indicated that DA activated AMPA/KA receptors and induced ROS production and p38 MAPK phosphorylation, resulting in an increase in the expression of WDR35 in vivo.

Domoic acid (DA) is an excitatory amino acids (EAAs) analog which induced excitotoxicity lesion to central nervous system, but whether induced adult animal spinal cord is not known, furthermore, previous studies have shown that EAAs play an important role in spinal cord lesion, however, the molecular pathways in spinal cord lesion are not fully known. Therefore, a motor neuron-like cell culture system and a DA-induced spinal cord lesioned mice model were used to study the effect of DA on spinal cord in adult mice and the possible molecular pathways of EAAs in spinal cord lesions. Exposure of motor neuron-like cells NSC34 to DA dramatically increased reactive oxygen species (ROS) production by the DCF fluorescent oxidation assay, reduced mitochondrial function by MTT assay, cell viability by trypan blue exclusion assay, and was accompanied by an increase of cell apoptosis by histone protein release assay. In DA-induced spinal cord lesioned mice model, we showed that the decrease of proteasome activity, increase of UCP4 expression by immunohistochemistry and neural cell apoptosis by TUNEL staining, and was accompanied by an decrease of motor disturbance grade during the different stages of DA treatment. Taken together, the in vitro and in vivo data presented in the current report demonstrated that DA induces spinal cord lesions in adult mice, and the multiple molecular pathways promoted by EAAs in spinal cord lesions, at least partially was associated with ROS generation increase, mitochondrial dysfunction, proteasome activity decrease and UCP4 expression increase.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Domoic acid (DA) is a potent neurotoxin that has both marine wildlife and human health impacts, including developmental effects during prenatal exposure in rodent models. However, little is known regarding DA toxicokinetics in the fetal unit during maternal-fetal transfer. Tissue distribution and toxicokinetics of DA were investigated in pregnant rats and their pups just prior to birth at gestational day 20. Pregnant Sprague Dawley rats were given an intravenous dose of 1.0 mg DA/kg and samples of maternal plasma, fetal plasma, placenta, amniotic fluid and fetal brain were taken at intervals over 24 hr. Toxicokinetic parameters were determined using WinNonLin software analysis. Maternal plasma DA log concentration-time curves fit a two compartment pharmacokinetic profile, with alpha and beta half-lives of elimination of 26.9 and 297 min, respectively. Placenta had a C(max) of 752 ng/mL and a terminal half-life of 577 min. Maternal-fetal transfer between the plasma compartments was 31% with a fetal plasma C(max) of 86 ng/mL at 60 min and terminal half-life of 553 min. Amniotic fluid and fetal brain had overall averages of 27 +/- 12 ng/mL and 8.12 ng/g, respectively, and did not show evidence of elimination over 24 hr. The longer fetal retention of DA, particularly in amniotic fluid, indicates that the fetus may be continually re-exposed during gestation, which could potentially lead to a disease state even at small exposure dose. This has implications for the California sea lions (Zalophus californianus), which exhibit an epilepsy-like disease that arises months after DA producing blooms.

In northern Chile, domoic acid (DA) has been detected in several bivalve species. In Mesodesma donacium, one of the most important commercial species for local fishermen, no information is available on depuration, or on the anatomical distribution of this toxin and its potential use as a palliative measure to minimize the consequences of ASP outbreaks. Deputation of DA is very fast in M. donacium, and can be adequately described by means of a two-compartment model. The estimated rates for the first and second compartments were 1.27 d(-1) and 0.24 d(-1), respectively, with a transfer rate between compartments of 0.75. Having high depuration rates protects this species from being affected by Pseudo-nitzschia blooms for an extended period of time. Taking this into account, the time in which the bivalves are unsafe for consumers is very short, and therefore the economic losses that could result by the DA outbreaks in local fisheries should be moderate. In relation to anatomical distribution, at least during the uptake phase, the toxin was evenly distributed within the soft tissues, with a total toxin burden corresponding to 27%, 32% and 41% for Digestive Gland (DG), Foot (FT) and Other Body Fractions (OBF), respectively. Since the contribution of each organ to the toxin concentration is a function of both weight contribution and toxin burden, the pattern of toxin distribution showed the following trend: "all other body fractions" (OBF) > Foot (FT) > Digestive Gland (DG). Thus, the highest concentration of DA, with a contribution close to 72%, corresponds to the edible tissues (OBF + FT), while the DG (non-edible tissue) only contributes the remaining 28%. Consequently, in view of the anatomical distribution of domoic acid in M. donacium, the elimination of the digestive gland does not substantially reduce the toxicity of the final product and therefore selective evisceration would not improve their quality for human consumption.

Studies in rats and mice on urinary and fecal excretion have shown that almost 100% of the administered dose is eliminated in the stools within a delay of 36 hours.

For more Absorption, Distribution and Excretion (Complete) data for DOMOIC ACID (17 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Okadaic acid, a diarrhetic shellfish poison, domoic acid, an amnesic shellfish poison, and saxitoxin, a paralytic shellfish poison, are three of the best-known marine biotoxins. The mouse bioassay is the method most widely used to detect many of these toxins in shellfish samples, but animal welfare concerns have prompted researchers to seek alternative methods of detection. In this study, three direct competitive enzyme-linked immunosorbent assays (ELISAs), each based on antibodies raised in rabbits against a conjugate of the analyte of interest, were developed for marine biotoxin detection in mussel, oyster, and scallop. One assay was for okadaic acid, one for saxitoxin, and one for domoic acid usually detected and quantified by high-performance liquid chromatography-ultraviolet light (HPLC-UV). All three compounds and a number of related toxins were extracted quickly and simply from the shellfish matrices with a 9 : 1 mixture of ethanol and water before analysis. The detection capabilities (CCbeta values) of the developed ELISAs were 150 ug/kg for okadaic acid, 50 ug/kg for domoic acid, and 5 ug/kg or less for saxitoxin. The assays proved satisfactory when used over a 4-month period for the analysis of 110 real samples collected in Belgium.

We previously reported a solid-phase extraction (SPE) method for determination of the neurotoxin domoic acid (DA) in both seawater and phytoplankton by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the purpose of sample desalting without DA pre-concentration. In the present study, we optimized the SPE procedure with seawater and phytoplankton samples directly acidified with aqueous formic acid without addition of organic solvents, which allowed sample desalting and also 20-fold pre-concentration of DA in seawater and phytoplankton samples. In order to reduce MS contamination, a diverter valve was installed between LC and MS to send the LC eluant to waste, except for the 6-min elution window bracketing the DA retention time, which was sent to the MS. Reduction of the MS turbo gas temperature also helped to maintain the long-term stability of MS signal. Recoveries exceeded 90% for the DA-negative seawater and the DA-positive cultured phytoplankton samples spiked with DA. The SPE method for DA extraction and sample clean-up in seawater was extended to mammalian fluids and tissues with modification in order to accommodate the fluid samples with limited available volumes and the tissue extracts in aqueous methanol. Recoveries of DA from DA-exposed laboratory mammalian samples (amniotic fluid, cerebrospinal fluid, plasma, placenta, and brain) were above 85%. Recoveries of DA from samples (urine, feces, intestinal contents, and gastric contents) collected from field stranded marine mammals showed large variations and were affected by the sample status. The optimized SPE-LC-MS method allows determination of DA at trace levels (low pg/mL) in seawater with/without the presence of phytoplankton. The application of SPE clean-up to mammalian fluids and tissue extracts greatly reduced the LC column degradation and MS contamination, which allowed routine screening of marine mammalian samples for confirmation of DA exposure and determination of fluid and tissue DA concentrations in experimental laboratory animals.

A new method was developed to quantify domoic acid by capillary electrophoresis-based enzyme immunoassay (CE-EIA) with electrochemical (EC) detection. The method was based on noncompetitive immunoreaction between free domoic acid antigen (Ag) and excessive amount of horseradish peroxidase (HRP)-labeled antidomoic acid antibody tracer (Ab*) in liquid phase. Then the bound enzyme-labeled complex (Ab*-Ag) and unbound Ab* were separated by CE, and the system of HRP catalyzing H(2)O(2)/o-aminophenol (OAP) reaction was adopted for EC detection. Using CE-EIA with EC detection, equilibrium was reached in 30 min, and the analytical results were obtained within a further 5 min. The linear range and the detection limit were 0.1-50 ng/mL and 0.02 ng/mL, respectively. Analytes recoveries were 89.6-105.8%. The sensitivity of the method was 16 times greater than that of enzyme-linked immunosorbent assay (ELISA). The developed method was applied to quantitatively analysis of domoic acid in contaminated shellfish samples with rapid and simple pretreatment, and the results were consistent with the same samples analyzed through ELISA. The CE-EIA with EC detection provides a valid and sensitive analytical approach, not previously available, for determination of domoic acid in shellfish samples.

For more Analytic Laboratory Methods (Complete) data for DOMOIC ACID (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Laboratory confirmation by mouse bioassay on leftover food or HPLC analysis of stools or urine.

In this study, we developed a self-assembly pipette tip solid-phase extraction (PTSPE) method using a high molecular weight polymer material (PAX) as the adsorbent for the determination of domoic acid (DA) in human urine samples by liquid chromatography high-resolution mass spectrometry (LC-HRMS) analysis. The PTSPE cartridge, assembled by packing 9.1 mg of PAX as sorbent into a 200 uL pipette tip, showed high adsorption capacity for DA owing to the strong cationic properties of PAX. Compared with conventional SPE, the PTSPE is simple and fast, and shows some advantages in the aspects of less solvent consumption, low cost, the absence of the evaporation step, and short time requirement. All the parameters influencing the extraction efficiency such as pH, the amount of sorbent, the number of aspirating/dispensing cycles, and the type and volume of eluent in PTSPE were carefully investigated and optimized. Under the optimized conditions, the limit of detection (LOD) and limit of quantification (LOQ) values of DA were 0.12 ug/L and 0.37 ug/L respectively. The extraction recoveries of DA from the urine samples spiked at four different concentrations were in a range from 88.4% to 102.5%. The intra- and inter-day precisions varied from 2.1% to 7.6% and from 2.6% to 12.7%, respectively. The accuracy ranged from -1.9% to -7.4%.

Storage Conditions

Interactions

Domoic acid (DA), an excitatory amino acid produced by diatoms belonging to the genus Pseudo-nitzschia, is a glutamate analog responsible for the neurologic condition referred to as amnesic shellfish poisoning. To date, the renal effects of DA have been underappreciated, although renal filtration is the primary route of systemic elimination and the kidney expresses ionotropic glutamate receptors. To characterize the renal effects of DA, we administered either a neurotoxic dose of DA or doses below the recognized limit of toxicity to adult Sv128/Black Swiss mice. DA preferentially accumulated in the kidney and elicited marked renal vascular and tubular damage consistent with acute tubular necrosis, apoptosis, and renal tubular cell desquamation, with toxic vacuolization and mitochondrial swelling as hallmarks of the cellular damage. Doses >/= 0.1 mg/kg DA elevated the renal injury biomarkers kidney injury molecule-1 and neutrophil gelatinase-associated lipocalin, and doses >/= 0.005 mg/kg induced the early response genes c-fos and junb. Coadministration of DA with the broad spectrum excitatory amino acid antagonist kynurenic acid inhibited induction of c-fos, junb, and neutrophil gelatinase-associated lipocalin. These findings suggest that the kidney may be susceptible to excitotoxic agonists, and renal effects should be considered when examining glutamate receptor activation. Additionally, these results indicate that DA is a potent nephrotoxicant, and potential renal toxicity may require consideration when determining safe levels for human exposure.

... DA potentiated the KCl-induced increase in [Ca(2+)](i) in quiescent cardiomyocytes and augmented the nicardipine-sensitive Ca(2+) transients in electrically stimulated cardiomyocytes.

...previous findings suggest that mitochondrial dysfunction is the mechanism underlying cognitive deficits induced by domoic acid (DA). Ursolic acid (UA), a natural triterpenoid compound, possesses many important biological functions. Evidence shows that UA can activate PI3K/Akt signaling and suppress Forkhead box protein O1 (FoxO1) activity. FoxO1 is an important regulator of mitochondrial function. Here we investigate whether FoxO1 is involved in the oxidative stress-induced mitochondrial dysfunction in DA-treated mice and whether UA inhibits DA-induced mitochondrial dysfunction and cognitive deficits through regulating the PI3K/Akt and FoxO1 signaling pathways. Our results showed that FoxO1 knockdown reversed the mitochondrial abnormalities and cognitive deficits induced by DA in mice through decreasing HO-1 expression. Mechanistically, FoxO1 activation was associated with oxidative stress-induced JNK activation and decrease of Akt phosphorylation. Moreover, UA attenuated the mitochondrial dysfunction and cognitive deficits through promoting Akt phosphorylation and FoxO1 nuclear exclusion in the hippocampus of DA-treated mice. LY294002, an inhibitor of PI3K/Akt signaling, significantly decreased Akt phosphorylation in the hippocampus of DA/UA mice, which weakened UA actions. These results suggest that UA could be recommended as a possible candidate for the prevention and therapy of cognitive deficits in excitotoxic brain disorders.

Stability Shelf Life

Dates

2: Louw DC, Doucette GJ, Lundholm N. Morphology and toxicity of Pseudo-nitzschia species in the northern Benguela Upwelling System. Harmful Algae. 2018 May;75:118-128. doi: 10.1016/j.hal.2018.04.008. Epub 2018 May 3. PubMed PMID: 29778221.

3: Beach DG, Kerrin ES, Thomas K, Quilliam MA, McCarron P. Capillary electrophoresis-tandem mass spectrometry for multiclass analysis of polar marine toxins. Anal Bioanal Chem. 2018 May 16. doi: 10.1007/s00216-018-1089-4. [Epub ahead of print] PubMed PMID: 29767301.

4: Sanchis A, Salvador JP, Campbell K, Elliott CT, Shelver WL, Li QX, Marco MP. Fluorescent microarray for multiplexed quantification of environmental contaminants in seawater samples. Talanta. 2018 Jul 1;184:499-506. doi: 10.1016/j.talanta.2018.03.036. Epub 2018 Mar 16. PubMed PMID: 29674074.

5: Radad K, Al-Shraim M, Al-Emam A, Moldzio R, Rausch WD. Neurotoxic effects of domoic acid on dopaminergic neurons in primary mesencephalic cell culture. Folia Neuropathol. 2018;56(1):39-48. doi: 10.5114/fn.2018.74658. PubMed PMID: 29663739.

6: Ajani PA, Verma A, Lassudrie M, Doblin MA, Murray SA. A new diatom species P. hallegraeffii sp. nov. belonging to the toxic genus Pseudo-nitzschia (Bacillariophyceae) from the East Australian Current. PLoS One. 2018 Apr 12;13(4):e0195622. doi: 10.1371/journal.pone.0195622. eCollection 2018. PubMed PMID: 29649303; PubMed Central PMCID: PMC5896966.

7: Lee J, Sison-Mangus M. A Bayesian Semiparametric Regression Model for Joint Analysis of Microbiome Data. Front Microbiol. 2018 Mar 26;9:522. doi: 10.3389/fmicb.2018.00522. eCollection 2018. PubMed PMID: 29632519; PubMed Central PMCID: PMC5879107.

8: Demars F, Clark K, Wyeth MS, Abrams E, Buckmaster PS. A single subconvulsant dose of domoic acid at mid-gestation does not cause temporal lobe epilepsy in mice. Neurotoxicology. 2018 May;66:128-137. doi: 10.1016/j.neuro.2018.04.001. Epub 2018 Apr 3. PubMed PMID: 29625197; PubMed Central PMCID: PMC5940543.

9: Peacock MB, Gibble CM, Senn DB, Cloern JE, Kudela RM. Blurred lines: Multiple freshwater and marine algal toxins at the land-sea interface of San Francisco Bay, California. Harmful Algae. 2018 Mar;73:138-147. doi: 10.1016/j.hal.2018.02.005. Epub 2018 Mar 10. PubMed PMID: 29602502.

10: Radan RL, Cochlan WP. Differential toxin response of Pseudo-nitzschia multiseries as a function of nitrogen speciation in batch and continuous cultures, and during a natural assemblage experiment. Harmful Algae. 2018 Mar;73:12-29. doi: 10.1016/j.hal.2018.01.002. Epub 2018 Feb 4. PubMed PMID: 29602500.

11: Gibble C, Duerr R, Bodenstein B, Lindquist K, Lindsey J, Beck J, Henkel L, Roletto J, Harvey J, Kudela R. Investigation of a Largescale Common Murre ( Uria aalge) Mortality Event in California in 2015. J Wildl Dis. 2018 Mar 16. doi: 10.7589/2017-07-179. [Epub ahead of print] PubMed PMID: 29547358.

12: Grattan LM, Boushey CJ, Liang Y, Lefebvre KA, Castellon LJ, Roberts KA, Toben AC, Morris JG. Repeated Dietary Exposure to Low Levels of Domoic Acid and Problems with Everyday Memory: Research to Public Health Outreach. Toxins (Basel). 2018 Feb 28;10(3). pii: E103. doi: 10.3390/toxins10030103. PubMed PMID: 29495583; PubMed Central PMCID: PMC5869391.

13: Ao J, Gu J, Yuan T, Li D, Ma Y, Shen Z. Applying molecular modelling and experimental studies to develop molecularly imprinted polymer for domoic acid enrichment from both seawater and shellfish. Chemosphere. 2018 May;199:98-106. doi: 10.1016/j.chemosphere.2018.02.005. Epub 2018 Feb 3. PubMed PMID: 29433033.

14: Dursun F, Ünlü S, Yurdun T. Determination of Domoic Acid in Plankton Net Samples from Golden Horn Estuary, Turkey, Using HPLC with Fluorescence Detection. Bull Environ Contam Toxicol. 2018 Mar;100(3):457-462. doi: 10.1007/s00128-018-2275-y. Epub 2018 Jan 24. PubMed PMID: 29368303.

15: Maeno Y, Kotaki Y, Terada R, Cho Y, Konoki K, Yotsu-Yamashita M. Six domoic acid related compounds from the red alga, Chondria armata, and domoic acid biosynthesis by the diatom, Pseudo-nitzschia multiseries. Sci Rep. 2018 Jan 10;8(1):356. doi: 10.1038/s41598-017-18651-w. PubMed PMID: 29321590; PubMed Central PMCID: PMC5762911.

16: Yang F, Wang R, Na G, Yan Q, Lin Z, Zhang Z. Preparation and application of a molecularly imprinted monolith for specific recognition of domoic acid. Anal Bioanal Chem. 2018 Feb;410(6):1845-1854. doi: 10.1007/s00216-017-0843-3. Epub 2018 Jan 9. PubMed PMID: 29313078.

17: Yamamoto A, Kudo S, Nakaya M, Hanaishi R, Masuda Y, Kimura J, Sakuraba A, Shibata M, Kudo S, Itsukaichi T, Sato H, Murakami A, Kogawa A. [Validation Study of Analytical Method for Determination of Amnesic Shellfish Poison in Bivalves]. Shokuhin Eiseigaku Zasshi. 2017;58(6):281-287. doi: 10.3358/shokueishi.58.281. Japanese. PubMed PMID: 29311448.

18: Smith ME, Swoboda HD. Toxicity, Shellfish. 2017 Nov 20. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK470225/ PubMed PMID: 29262048.

19: Lopes VM, Rosa R, Costa PR. Presence and persistence of the amnesic shellfish poisoning toxin, domoic acid, in octopus and cuttlefish brains. Mar Environ Res. 2018 Feb;133:45-48. doi: 10.1016/j.marenvres.2017.12.001. Epub 2017 Dec 5. PubMed PMID: 29223596.

20: Bowers HA, Marin R 3rd, Birch JM, Scholin CA. Sandwich hybridization probes for the detection of Pseudo-nitzschia (Bacillariophyceae) species: An update to existing probes and a description of new probes. Harmful Algae. 2017 Dec;70:37-51. doi: 10.1016/j.hal.2017.10.005. Epub 2017 Nov 1. PubMed PMID: 29169567.